molecular formula C4H7ClF3N B056434 1-(Trifluoromethyl)cyclopropanamine hydrochloride CAS No. 112738-67-7

1-(Trifluoromethyl)cyclopropanamine hydrochloride

Cat. No.: B056434
CAS No.: 112738-67-7
M. Wt: 161.55 g/mol
InChI Key: MBOJMCCWZHTXSJ-UHFFFAOYSA-N
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Description

1-(Trifluoromethyl)cyclopropanamine hydrochloride is a chemical compound with the molecular formula C4H7ClF3N It is characterized by the presence of a cyclopropane ring substituted with a trifluoromethyl group and an amine group, forming a hydrochloride salt

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method is the transformation of a carboxy group into a trifluoromethyl group using sulfur tetrafluoride . Another approach involves an enantioselective cobalt-catalyzed process to produce trifluoromethyl-substituted cyclopropanes . The Corey-Chaykovsky reaction is also employed to synthesize cis-configured trifluoromethyl cyclopropanes with excellent yields and good diastereoselectivities .

Industrial Production Methods: Industrial production methods for 1-(Trifluoromethyl)cyclopropanamine hydrochloride are not widely documented. the methods mentioned above can be scaled up for industrial applications, ensuring the availability of the compound for research and development purposes.

Chemical Reactions Analysis

Types of Reactions: 1-(Trifluoromethyl)cyclopropanamine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the trifluoromethyl group to other functional groups.

    Substitution: The amine group can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly employed.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield trifluoromethyl ketones, while substitution reactions can produce a variety of substituted cyclopropanamines.

Scientific Research Applications

1-(Trifluoromethyl)cyclopropanamine hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(Trifluoromethyl)cyclopropanamine hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group can significantly influence the compound’s binding affinity and selectivity due to the high electronegativity of fluorine. This interaction can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

  • 1-(Trifluoromethyl)cyclopropanamine
  • trans-2-(Trifluoromethyl)cyclopropanamine

Comparison: 1-(Trifluoromethyl)cyclopropanamine hydrochloride is unique due to its hydrochloride salt form, which can enhance its solubility and stability compared to its free base counterpart. The presence of the trifluoromethyl group also imparts distinct chemical and physical properties, making it a valuable compound for various applications.

Properties

IUPAC Name

1-(trifluoromethyl)cyclopropan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6F3N.ClH/c5-4(6,7)3(8)1-2-3;/h1-2,8H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBOJMCCWZHTXSJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(C(F)(F)F)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7ClF3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80920878
Record name 1-(Trifluoromethyl)cyclopropan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80920878
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

112738-67-7
Record name 1-(Trifluoromethyl)cyclopropan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80920878
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(trifluoromethyl)cyclopropanamine hydrochloride
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

Tert-butyl 1-(trifluoromethyl)cyclopropylcarbamate (4.08 g, 18.3 mmol) was suspended in 1 N HCl(aq) (150 mL) and stirred at reflux for 3.5 h. The solution was concentrated in vacuo and the residue was triturated with acetone. The filtrate was collected, concentrated, and the residue triturated with diethyl ether to afford 2.67 g (91%) of 1-(trifluoromethyl)cyclopropylamine hydrochloride as a white solid.
Quantity
4.08 g
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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